D-Tyrosine ethyl ester hydrochloride
CAS No.: 23234-43-7
Cat. No.: VC0555877
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23234-43-7 |
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Molecular Formula | C11H16ClNO3 |
Molecular Weight | 245.7 |
IUPAC Name | ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m1./s1 |
Standard InChI Key | BQULAXAVRFIAHN-HNCPQSOCSA-N |
SMILES | CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Introduction
Chemical Identity and Structure
Basic Information
D-Tyrosine ethyl ester hydrochloride is a tyrosine derivative with specific stereochemistry that distinguishes it from other related compounds. The compound's fundamental identification parameters are summarized in Table 1 below.
Table 1: Basic Chemical Information of D-Tyrosine Ethyl Ester Hydrochloride
Parameter | Information |
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CAS Number | 23234-43-7 |
Molecular Formula | C₁₁H₁₆ClNO₃ |
Molecular Weight | 245.70 g/mol |
IUPAC Name | ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m1./s1 |
Parent Compound | D-Tyrosine, ethyl ester (CID 6931362) |
The compound has been documented in multiple chemical databases, assigned the PubChem CID 45357981 and registered with the European Community (EC) Number 245-506-4 . This standardized classification enables researchers to accurately identify and reference the compound in scientific literature and research protocols.
Structural Characteristics
D-Tyrosine ethyl ester hydrochloride consists of three primary structural components that define its chemical behavior. First, it contains the amino acid tyrosine with its characteristic phenolic side chain featuring a para-hydroxyl group. Second, the carboxylic acid group is modified through esterification with an ethyl group. Third, the compound exists as a hydrochloride salt, which affects its solubility profile and stability in various solvents .
The 2D structure depicts a central carbon with R-configuration (the D-isomer) bearing an amino group, connected to both the phenolic side chain and the ethyl ester moiety. This specific stereochemistry plays a crucial role in the compound's biological activity and receptor interactions, distinguishing it from its L-isomer counterpart .
Isomeric Forms
D-Tyrosine ethyl ester hydrochloride represents the (2R) stereoisomer of tyrosine ethyl ester. This D-configuration is less common in nature compared to the L-form (2S), which predominates in most biological systems. The stereochemistry at the alpha carbon atom determines the spatial arrangement of the amino, carboxyl, and side chain groups, which can significantly impact biological recognition and activity .
The racemic mixture, DL-Tyrosine ethyl ester hydrochloride (CAS: 5619-08-9), contains both D and L stereoisomers in equal proportions . The separation and use of pure D-isomer allows researchers to investigate stereochemistry-dependent biological processes and provides more precise tools for specific experimental applications.
Physical and Chemical Properties
Physical Characteristics
The physical properties of D-Tyrosine ethyl ester hydrochloride are crucial for understanding its behavior in experimental settings and formulation development. Table 2 summarizes the available physical characteristics based on experimental and computational data.
Table 2: Physical Properties of D-Tyrosine Ethyl Ester Hydrochloride
The compound's relatively high boiling point reflects its molecular weight and the presence of hydrogen bonding capabilities through the phenolic hydroxyl group, amino group, and hydrochloride salt formation . The LogP value suggests moderate lipophilicity, which has implications for its membrane permeability and potential pharmacokinetic properties in biological systems .
Stability and Reactivity
Understanding stability parameters is essential for proper handling and storage of D-Tyrosine ethyl ester hydrochloride. Limited information is available regarding its specific stability profile, but general chemical principles and available safety data suggest several considerations.
The compound may be incompatible with strong oxidizing agents, which could lead to potentially hazardous reactions . When subjected to thermal decomposition or combustion, it can produce irritating and toxic fumes and gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride .
Proper storage conditions likely include keeping the compound in a tightly closed container in a cool, dry place, protected from light and moisture. The hydrochloride salt form generally enhances stability compared to the free base, particularly with respect to oxidation of the phenolic group and hydrolysis of the ester linkage.
Research Applications and Significance
Neurotransmitter Research
D-Tyrosine ethyl ester hydrochloride plays a significant role in neurotransmitter research, particularly in studies involving dopamine synthesis and function. As a structurally modified version of tyrosine, which serves as a precursor in the dopamine synthesis pathway, this compound offers researchers a tool to investigate neurotransmitter metabolism and related disorders.
The D-isomer provides unique research advantages by allowing scientists to differentiate between stereochemistry-dependent processes in neurochemical pathways. This becomes particularly relevant when studying the stereoselective nature of enzyme activities involved in neurotransmitter synthesis and degradation. Researchers can use this compound to explore:
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Differential metabolism of D- versus L-amino acids in neural tissues
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Stereospecific enzyme kinetics in dopamine synthesis pathways
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Novel approaches to modulating neurotransmitter levels through stereochemical manipulation
Pharmaceutical Applications
The compound has potential applications in pharmaceutical development, particularly in the context of mood disorders and cognitive function enhancement. Its role as a dopamine precursor makes it a candidate for research into conditions where dopamine dysregulation is implicated, such as depression, attention disorders, and certain neurodegenerative conditions.
Pharmaceutical research may utilize D-Tyrosine ethyl ester hydrochloride to:
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Develop novel drug delivery systems for targeted neurochemical modulation
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Investigate stereochemistry-based therapeutic approaches to neuropsychiatric conditions
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Explore adjunctive treatments that might enhance conventional pharmacotherapy for mood disorders
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Study potential cognitive enhancement mechanisms through modulation of dopaminergic pathways
Biochemical Studies
Beyond neuroscience applications, D-Tyrosine ethyl ester hydrochloride serves as an important tool in broader biochemical research. Its defined stereochemistry and structural modifications make it valuable for investigating fundamental biological processes and enzyme function.
Researchers utilize this compound in various biochemical contexts, including:
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Assays to investigate enzyme activity and substrate specificity, particularly for enzymes that process amino acids
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Studies of metabolic pathways involving tyrosine and its derivatives
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Investigation of stereoselectivity in biological systems
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Development of analytical methods for detecting and quantifying tyrosine derivatives in biological samples
The compound's ethyl ester modification also enables studies of esterase activity and cellular uptake mechanisms, providing insights into drug metabolism and cellular transport processes.
Comparison with Related Compounds
Comparison with DL-Tyrosine Ethyl Ester Hydrochloride
D-Tyrosine ethyl ester hydrochloride differs from its racemic counterpart, DL-Tyrosine ethyl ester hydrochloride, primarily in its stereochemical purity. Both compounds share identical molecular formulas (C₁₁H₁₆ClNO₃) and molecular weights (245.70 g/mol), but differ in their three-dimensional spatial arrangement and potentially in their biological activity .
Table 3: Comparison Between D-Tyrosine and DL-Tyrosine Ethyl Ester Hydrochlorides
Property | D-Tyrosine Ethyl Ester HCl | DL-Tyrosine Ethyl Ester HCl |
---|---|---|
CAS Number | 23234-43-7 | 5619-08-9 |
Stereochemistry | Pure D-isomer (2R) | Racemic mixture (50% D, 50% L) |
Optical Activity | Optically active | Optically inactive |
Research Applications | Stereospecific studies, precision applications requiring defined stereochemistry | General studies where stereochemistry is not critical |
Biological Activity | May have distinct receptor interactions based on D-configuration | Mixed biological effects from both isomers |
The key advantage of using the pure D-isomer in research settings is the ability to investigate stereochemistry-dependent biological processes with greater precision. This is particularly important in neurochemical research where receptor interactions and enzyme binding can be highly stereoselective .
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